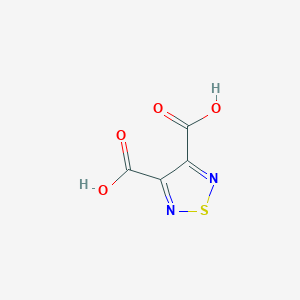

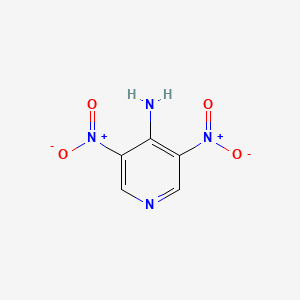

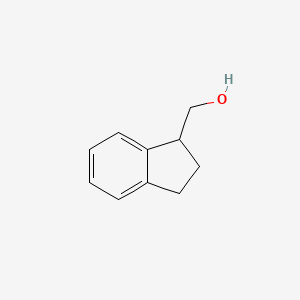

![molecular formula C8H11N3O3S B1331462 苯磺酰胺,4-[[(甲基氨基)羰基]氨基]- CAS No. 129513-93-5](/img/structure/B1331462.png)

苯磺酰胺,4-[[(甲基氨基)羰基]氨基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzenesulfonamide derivatives have been extensively studied due to their potent inhibitory activity against human carbonic anhydrases (hCAs), which are enzymes involved in various physiological and pathological processes. These compounds have shown promise as therapeutic agents for conditions such as cancer, glaucoma, and epilepsy due to their ability to selectively inhibit specific isoforms of hCAs .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various substituents to enhance their activity and selectivity. For instance, ureido-substituted benzenesulfonamides have been prepared with different substitution patterns on the urea moiety, leading to compounds with excellent inhibition profiles . Triazole moieties have been incorporated to confer additional flexibility and potency . Direct N-alkylation strategies have been employed to synthesize amino-(N-alkyl)benzenesulfonamides, demonstrating the ability to differentiate between various amino groups . Moreover, novel synthetic routes have been developed, such as microwave irradiation, to efficiently produce 4-(2-substituted hydrazinyl)benzenesulfonamides . The synthesis of N^4-substituted 4-(2-aminoethyl)benzenesulfonamides has also been reported, yielding compounds with significant inhibitory activity against both cytosolic and tumor-associated hCAs .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been characterized using various techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was elucidated, revealing its crystallization in the monoclinic space group and the presence of specific bond lengths and angles . Crystallographic studies have also been conducted to understand the binding modes of these inhibitors with hCA isozymes, providing insights into their selectivity and potency .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the nature of their substituents. The introduction of triazinyl moieties, for instance, has led to the development of ureido benzenesulfonamides with potent hCA IX inhibitory activity . The reactivity of these compounds with various nucleophiles has been explored to produce a range of derivatives with different inhibitory profiles .

Physical and Chemical Properties Analysis

Benzenesulfonamide derivatives exhibit a range of physical and chemical properties that contribute to their biological activity. Theoretical and experimental investigations have provided data on their structural and spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths . Computational studies, such as density functional theory (DFT) calculations, have been used to predict these properties and compare them with experimental data . The physical properties, such as intraocular pressure lowering activity, have also been evaluated in animal models, demonstrating the potential therapeutic applications of these compounds .

科学研究应用

土壤中的除草剂迁移率

- 应用:苯磺酰胺衍生物,如 DPX-A7881 和氯磺隆,已被研究其在土壤中的迁移率。这些化合物被用作除草剂,它们的迁移率取决于土壤 pH 值和有机质含量等因素。与氯磺隆相比,DPX-A7881 由于其水溶性降低而迁移率较低 (Beckie & McKercher, 1990).

光化学分解

- 应用:已经探索了磺胺甲恶唑(一种苯磺酰胺衍生物)在酸性水溶液中的光化学行为。这项研究对于了解此类化合物的环境归趋至关重要 (Zhou & Moore, 1994).

抗炎应用

- 应用:已经合成了苯磺酰胺的氨基衍生物并评估了它们的抗炎特性。这些衍生物与甲芬那酸的羧基结合后,显示出大鼠爪水肿明显减少,表明在抗炎治疗中具有潜在应用 (Mahdi, 2017).

乳腺癌中的抗转移活性

- 应用:尿素取代的苯磺酰胺在抑制碳酸酐酶,特别是与肿瘤细胞相关的 hCA IX 和 XII 方面显示出有希望的结果。这些化合物在乳腺癌模型中表现出显着的抗转移活性 (Pacchiano et al., 2011).

癌症治疗的光动力疗法

- 应用:合成了苯磺酰胺的新衍生物,用于光动力疗法 (PDT),一种治疗癌症的方法。这些化合物表现出良好的荧光特性和高单线态氧量子产率,这是有效 PDT 的重要因素 (Pişkin et al., 2020).

抗菌活性

- 应用:已经合成了苯磺酰胺的新衍生物并评估了它们的抗菌活性。这些化合物对各种革兰氏阳性菌、革兰氏阴性菌和真菌表现出显着的有效性 (Ghorab et al., 2017).

未来方向

The future directions in the research and application of Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- could involve further exploration of its potential as an inhibitor of carbonic anhydrase IX for the development of novel antiproliferative agents . Additionally, more studies could be conducted to fully understand its chemical properties and reactions. As always, any future work should be conducted following ethical guidelines and safety protocols.

属性

IUPAC Name |

1-methyl-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,9,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNRTLYSXSQFBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299844 |

Source

|

| Record name | MLS000738227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]- | |

CAS RN |

129513-93-5 |

Source

|

| Record name | MLS000738227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

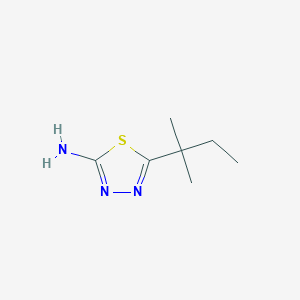

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

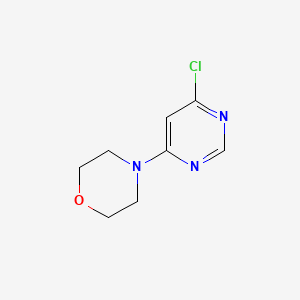

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)